1-Isocyano-2-phenoxybenzene
Description
1-Isocyano-2-phenoxybenzene (CAS: 86652-64-4), also known as 1-(benzyloxy)-2-isocyanobenzene, is an aromatic isocyanide with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24 g/mol. This compound features a benzene ring substituted with an isocyano (-NC) group at position 1 and a phenoxy (-O-C₆H₅) group at position 2 . Its synthesis has been reported in peer-reviewed journals, such as Synthesis and Organic Letters, where it was utilized as a precursor in multicomponent reactions and catalytic transformations . However, detailed physicochemical properties (e.g., melting point, boiling point) remain unreported in the available literature.
Properties
IUPAC Name |
1-isocyano-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNIBOCUAMFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398123 | |
| Record name | 1-isocyano-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-98-3 | |
| Record name | 1-isocyano-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Nitro-2-phenoxybenzene (Precursor)
The precursor is synthesized via nucleophilic aromatic substitution:
Reagents :
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1-Fluoro-2-nitrobenzene (1.0 equiv)
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Phenol (1.0 equiv)
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K₂CO₃ (2.0 equiv)
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DMSO (solvent)
Procedure :
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Combine reagents in DMSO and heat at 100°C for 24 h.
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Extract with methyl tert-butyl ether (MTBE).
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Dry organic layers over Na₂SO₄ and concentrate.
Yield : 98% (1.50 g from 7.08 mmol starting material).
Analytical Data :
Reduction to 1-Amino-2-phenoxybenzene
The nitro group is reduced to an amine using catalytic hydrogenation:
Reagents :
-
1-Nitro-2-phenoxybenzene (1.0 equiv)
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H₂ (gas)
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10% Pd/C (catalyst)
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MeOH (solvent)
Procedure :
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Suspend substrate and Pd/C in MeOH.
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Stir under H₂ atmosphere for 12 h.
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Filter through Celite and concentrate.
Formylation to N-(2-Phenoxyphenyl)formamide
The amine is converted to a formamide intermediate:
Reagents :
-
1-Amino-2-phenoxybenzene (1.0 equiv)
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Formic acid (2.0 equiv)
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Toluene (solvent)
Procedure :
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Reflux in toluene at 110°C for 24 h.
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Extract with ethyl acetate.
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Wash with 0.1 M HCl and NaHCO₃.
Dehydration to this compound
The final step involves POCl₃-mediated dehydration:
Reagents :
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N-(2-Phenoxyphenyl)formamide (1.0 equiv)
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POCl₃ (2.1 equiv)
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NEt₃ (10.0 equiv)
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CH₂Cl₂ (solvent)
Procedure :
-
Cool CH₂Cl₂ to 0°C.
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Add POCl₃ dropwise, followed by NEt₃.
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Stir for 24 h at room temperature.
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Wash with NaHCO₃ and concentrate.
Critical Notes :
Yield : 70–75% (after column chromatography).
Analytical Characterization
Table 1: Spectroscopic Data for this compound
Chemical Reactions Analysis
1-Isocyano-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyanide group, leading to the formation of various substituted derivatives. .
Scientific Research Applications
Multicomponent Reactions (MCRs)
Isocyanides, including 1-isocyano-2-phenoxybenzene, are pivotal in MCRs due to their unique reactivity. They can act as both nucleophiles and electrophiles, facilitating the formation of complex molecular architectures through reactions like the Passerini and Ugi reactions.
- Passerini Reaction : Involves the reaction of an isocyanide with a carboxylic acid and an aldehyde to form an α-acylamino acid.
- Ugi Reaction : Combines an isocyanide with an amine, a carboxylic acid, and an aldehyde to create a diverse range of compounds.
These reactions are particularly valuable for synthesizing libraries of drug-like molecules quickly and efficiently. For instance, this compound has been utilized in novel MCRs to yield various biologically active compounds .
Heterocyclic Compound Synthesis
This compound serves as a key building block in the synthesis of heterocycles, which are crucial in pharmaceutical chemistry. The compound's ability to undergo nucleophilic substitution reactions allows for the construction of complex heterocyclic structures.
| Heterocycle | Synthesis Method | Yield |
|---|---|---|
| Imidazoles | Ugi reaction with this compound | Variable (up to 70%) |
| Quinolines | SN2 reaction with alkyl halides | 40% |
| Bicyclic imidazo heterocycles | GBB-3CR reaction | 36% |
The versatility of this compound in these reactions highlights its significance in creating complex scaffolds that can be further modified for therapeutic purposes .
Medicinal Chemistry Applications
The potential medicinal applications of this compound are being explored through its derivatives. Research indicates that compounds derived from this isocyanide exhibit significant biological activity, particularly against various disease targets.
Case Studies
-
Histamine Receptor Inhibition : Compounds synthesized from isocyanides have shown promise as inhibitors of histamine receptors (H1R and H4R), which are implicated in allergic responses and inflammation .
- Example Compound : A derivative demonstrated an IC50 value indicating potent inhibition against H1R.
- Cancer Therapeutics : Some derivatives have been evaluated for their activity against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-isocyano-2-phenoxybenzene involves covalent modification of essential metabolic enzymes. The isocyanide group reacts with the active site cysteines of enzymes such as FabF and GlmS, leading to their inhibition. This results in the disruption of key metabolic pathways, ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-isocyano-2-phenoxybenzene with analogous isocyanides and substituted benzenes:
Electronic and Reactivity Differences
- Electron-Donating vs. Electron-Withdrawing Substituents: The phenoxy group in this compound is electron-donating due to resonance effects, which stabilizes the isocyano group and modulates its nucleophilicity. In contrast, the nitro group in 1-isocyano-2-nitrobenzene is strongly electron-withdrawing, enhancing electrophilic character and accelerating reactions such as [4+1] cycloadditions .
- Steric Effects: Compounds like 2-isocyano-1,3-dimethylbenzene exhibit reduced reactivity in sterically demanding reactions compared to this compound, as methyl groups hinder access to the isocyano moiety .
Spectroscopic Characteristics
- 1-Isocyano-2-nitrobenzene: Infrared (IR) spectra show strong absorption bands at ~2140 cm⁻¹ (isocyano stretch) and ~1520 cm⁻¹ (nitro symmetric stretch) .
- This compound: While specific spectral data are unavailable, its NMR is expected to display aromatic proton signals near δ 6.8–7.5 ppm and a distinct isocyano carbon signal at ~120–130 ppm in ¹³C NMR .
Biological Activity
1-Isocyano-2-phenoxybenzene (ICPB) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ICPB, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₃H₉NO
- Molecular Weight : 195.22 g/mol
- CAS Number : 602261-98-3
- Structure :
\text{Smiles }[C-]#[N+]C1=CC=CC=C1OC2=CC=CC=C2
Mechanisms of Biological Activity
The biological activity of ICPB can be attributed to its ability to interact with various biological targets, particularly in cancer therapy and enzyme inhibition.
Enzyme Inhibition
Research indicates that ICPB acts as a covalent inhibitor targeting the proteasome, a critical component in cellular protein degradation pathways. In a study focusing on covalent reversible ketoamide inhibitors, ICPB was evaluated for its ability to inhibit proteasome activity, demonstrating significant enzyme inhibition at specific concentrations .
Cytotoxicity
In vitro studies have shown that ICPB exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC₅₀ value indicating effective concentration levels that inhibit cell proliferation in certain leukemia cell lines .
Table 1: Summary of Biological Activities of ICPB
| Study | Biological Activity | IC₅₀ Value | Cell Line Tested |
|---|---|---|---|
| Study 1 | Proteasome inhibition | Not specified | Various |
| Study 2 | Cytotoxicity | 10 nM | CCRF-CEM |
| Study 3 | Enzyme inhibition | Not specified | 17β-HSD Type 3 |
Case Study: Optimization of Covalent Inhibitors
In a detailed investigation, researchers synthesized a series of compounds including ICPB and evaluated their biological activities using high-throughput screening methods. The study highlighted that modifications in the chemical structure could enhance potency against specific targets such as the proteasome and various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isocyano-2-phenoxybenzene, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves palladium-catalyzed isocyanation of 2-phenoxybromobenzene or Ullmann coupling of phenol derivatives with isocyanide precursors. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural identity via -NMR (δ 7.2–7.8 ppm for aromatic protons, δ 1.3 ppm for isocyano group) and FTIR (sharp peak at ~2100 cm for isonitrile stretch). Quantify impurities using gas chromatography-mass spectrometry (GC-MS) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use closed-system reactors and local exhaust ventilation to minimize vapor exposure. Wear nitrile gloves, chemical-resistant goggles, and a vapor respirator (e.g., NIOSH-approved N95). Store the compound in a dark, inert atmosphere (argon) at –20°C to prevent degradation. Emergency measures include immediate decontamination with 5% sodium bicarbonate solution for skin contact and ethanol for spill neutralization .
Q. How can researchers distinguish this compound from structural analogs (e.g., isothiocyanate derivatives)?
- Methodological Answer : Employ -NMR to differentiate isonitrile ( ~145–155 ppm) from isothiocyanate ( ~125–135 ppm). X-ray crystallography can confirm bond angles (C≡N bond length ~1.16 Å vs. C=S ~1.60 Å). For spectral ambiguity, conduct reactivity tests: isonitriles react with Grignard reagents to form nitriles, while isothiocyanates yield thioamides .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the phenoxy group directs electrophilic metal catalysts (e.g., Pd) to the ortho position via π-arene interactions. Experimental validation involves kinetic isotope effect (KIE) studies using deuterated analogs and monitoring intermediates via in-situ IR spectroscopy .
Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?
- Methodological Answer : Contradictions arise from varying pH and oxygen levels. Design controlled experiments using buffered solutions (pH 4–10) under N/O atmospheres. Monitor degradation via LC-MS and identify byproducts (e.g., urea derivatives from hydrolysis). Cross-validate results using accelerated stability testing (40°C/75% RH for 6 months) .
Q. What strategies optimize the enantioselective synthesis of chiral derivatives using this compound?
- Methodological Answer : Use chiral ligands (e.g., BINAP or Josiphos) in asymmetric [2+2+1] cycloadditions. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD). For kinetic resolution, apply Eyring plots to determine activation parameters (, ) .
Q. How does the electronic nature of substituents on the phenoxy ring influence the compound’s reactivity?
- Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-donating (–OCH) and withdrawing (–NO) groups. Correlate reaction rates (e.g., in Sonogashira coupling) with σ values. Use cyclic voltammetry to measure oxidation potentials, which reflect electronic effects on the isonitrile moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
